molecular formula C21H30O5 B11997822 14,17,21-Trihydroxypregn-4-ene-3,20-dione CAS No. 595-18-6

14,17,21-Trihydroxypregn-4-ene-3,20-dione

Cat. No.: B11997822
CAS No.: 595-18-6
M. Wt: 362.5 g/mol
InChI Key: NBOPGWCQYLBUPH-FHBGEGHHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14,17,21-Trihydroxypregn-4-ene-3,20-dione typically involves multi-step organic reactions starting from simpler steroid precursors. One common method includes the oxidation of pregnenolone followed by hydroxylation at specific positions to introduce the hydroxyl groups at the 14, 17, and 21 positions .

Industrial Production Methods: Industrial production of this compound often involves microbial transformation processes using specific strains of bacteria or fungi that can introduce the necessary hydroxyl groups. This biotechnological approach is preferred due to its efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 14,17,21-Trihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

14,17,21-Trihydroxypregn-4-ene-3,20-dione has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various steroid derivatives.

    Biology: Studied for its role in cellular signaling and stress response.

    Medicine: Widely used as an anti-inflammatory and immunosuppressive agent in the treatment of conditions such as asthma, rheumatoid arthritis, and allergic reactions.

    Industry: Utilized in the formulation of topical creams and ointments for skin conditions.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This complex then translocates to the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. Key molecular targets include cytokines, enzymes, and adhesion molecules .

Comparison with Similar Compounds

Properties

CAS No.

595-18-6

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14R,17R)-14,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5/c1-18-7-5-14(23)11-13(18)3-4-16-15(18)6-8-19(2)20(16,25)9-10-21(19,26)17(24)12-22/h11,15-16,22,25-26H,3-10,12H2,1-2H3/t15-,16+,18-,19-,20+,21-/m0/s1

InChI Key

NBOPGWCQYLBUPH-FHBGEGHHSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@]3(CC[C@@]4(C(=O)CO)O)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3(CCC4(C(=O)CO)O)O)C

Origin of Product

United States

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